

Isoxazole-5-carbaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Isoxazole-5-carbaldehyde**

Cat. No.: **B108842**

[Get Quote](#)

An In-Depth Technical Guide to **Isoxazole-5-carbaldehyde**: Chemical Properties, Structure, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **isoxazole-5-carbaldehyde**, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its chemical and structural properties, outlines common synthetic protocols for related structures, and discusses its significance as a precursor to a wide array of biologically active compounds.

Core Chemical and Structural Properties

Isoxazole-5-carbaldehyde is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom in adjacent positions, with a carbaldehyde group at the 5-position. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.

Structural and Physicochemical Data

The fundamental properties of **isoxazole-5-carbaldehyde** and a selection of its derivatives are summarized in the tables below. These tables facilitate a comparative analysis of how substitutions on the isoxazole ring influence the molecule's physical and chemical characteristics.

Table 1: Structural and Identification Data for **Isoxazole-5-carbaldehyde**[1]

Property	Value
IUPAC Name	1,2-oxazole-5-carbaldehyde
Synonyms	5-Formylisoxazole, 5-Isoxazolecarboxaldehyde
CAS Number	16401-14-2
Molecular Formula	C ₄ H ₃ NO ₂
Molecular Weight	97.07 g/mol
SMILES	C1=C(ON=C1)C=O
InChI Key	GSIPOZWLYGLXDM-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties of **Isoxazole-5-carbaldehyde**[\[1\]](#)

Property	Value
XLogP3-AA	0.2
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	1
Exact Mass	97.016378338 Da
Topological Polar Surface Area	43.1 Å ²
Complexity	74.1

Table 3: Physical Properties of Selected **Isoxazole-5-carbaldehyde** Derivatives

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
3-(3-Fluorophenyl)iso xazole-5-carbaldehyde	C ₁₀ H ₆ FNO ₂	191.16	78-85	Off-white amorphous powder
3-(3-Methoxyphenyl)iso xazole-5-carbaldehyde	C ₁₁ H ₉ NO ₃	203.2	72-79	Pale yellow needles
3-(3-Chlorophenyl)iso xazole-5-carbaldehyde	C ₁₀ H ₆ ClNO ₂	207.62	86-92	Off-white amorphous powder
3-Methylisoxazole-5-carbaldehyde	C ₅ H ₅ NO ₂	111.10	-	-

Spectroscopic Characterization

The structural elucidation of **isoxazole-5-carbaldehyde** and its derivatives relies on standard spectroscopic techniques. While a complete dataset for the parent compound is not readily available in a single source, the following provides characteristic spectral features based on data for the isoxazole core and its substituted analogs.

- ¹H NMR: The proton on the isoxazole ring typically appears as a singlet. For derivatives, the chemical shifts and coupling constants of the protons on the substituent groups provide key structural information. In 3,5-disubstituted isoxazoles, the isoxazole proton (at C4) resonates as a singlet in the aromatic region[2].
- ¹³C NMR: The carbon atoms of the isoxazole ring exhibit characteristic chemical shifts. In the unsubstituted isoxazole ring, the carbon atoms resonate at approximately 157.8 ppm, 149.1 ppm, and 103.6 ppm[3]. The aldehyde carbonyl carbon will appear significantly downfield.

- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the aldehyde group, typically in the range of 1680-1715 cm^{-1} . The C=N and C-O stretching vibrations of the isoxazole ring are also observable[4].
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, which for **isoxazole-5-carbaldehyde** is m/z 97.07[1]. Fragmentation patterns can provide further structural information.

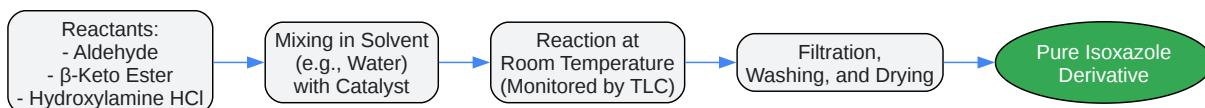
Synthesis and Reactivity

The isoxazole ring is a versatile scaffold, and its synthesis has been extensively studied. One of the most common and efficient methods for preparing isoxazole derivatives, particularly 3,4-disubstituted isoxazol-5(4H)-ones (which are tautomers of isoxazol-5-ols), is through a one-pot, three-component reaction.

General Experimental Protocol: Three-Component Synthesis of Isoxazol-5(4H)-ones

This method involves the condensation of an aldehyde, a β -keto ester, and hydroxylamine hydrochloride. Various catalysts and reaction conditions, including green chemistry approaches, have been employed to improve yields and reaction times.

Materials:


- Aldehyde derivative (1 mmol)
- β -keto ester (e.g., ethyl acetoacetate) (1 mmol)
- Hydroxylamine hydrochloride (1 mmol)
- Catalyst (e.g., propylamine-functionalized cellulose, 14 mg)
- Solvent (e.g., water, 10 mL)

Procedure:

- A mixture of the aldehyde, β -keto ester, hydroxylamine hydrochloride, and catalyst is prepared in the solvent.

- The reaction mixture is stirred at room temperature.
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield the 3,4-disubstituted isoxazol-5(4H)-one.

This protocol is adaptable, with variations in catalysts and the use of ultrasound or microwave irradiation to enhance reaction rates[5][6].

[Click to download full resolution via product page](#)

General workflow for the three-component synthesis of isoxazole derivatives.

Role in Drug Discovery and Development

Isoxazole-5-carbaldehyde itself is not typically the final active pharmaceutical ingredient (API). Instead, its significance lies in its role as a key intermediate for the synthesis of a diverse range of biologically active molecules. The isoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs and clinical candidates[7].

Derivatives synthesized from **Isoxazole-5-carbaldehyde** and related structures have demonstrated a broad spectrum of pharmacological activities, including:

- **Anticancer:** Certain isoxazole derivatives have shown potent anticancer activity against various cancer cell lines[8].
- **Anti-inflammatory:** The isoxazole ring is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs)[8].

- Antibacterial and Antifungal: Many isoxazole-containing compounds exhibit significant antimicrobial properties[8][9].
- Antitubercular: Novel isoxazole derivatives have been synthesized and evaluated for their activity against *Mycobacterium tuberculosis*[8].
- Antiviral and Anticonvulsant: The versatility of the isoxazole ring has led to the discovery of compounds with antiviral and anticonvulsant activities[5].

The aldehyde functional group at the 5-position is a key handle for chemical modification, allowing for the introduction of various pharmacophores to modulate the biological activity, selectivity, and pharmacokinetic properties of the resulting compounds.

Role of **isoxazole-5-carbaldehyde** as a precursor to diverse bioactive compounds.

Conclusion

Isoxazole-5-carbaldehyde is a fundamentally important heterocyclic compound for drug discovery and development. Its well-defined chemical and structural properties, coupled with versatile and efficient synthetic routes to its derivatives, make it an attractive starting point for the creation of novel therapeutic agents. The broad range of biological activities exhibited by isoxazole-containing molecules underscores the enduring importance of this scaffold in medicinal chemistry. This guide serves as a foundational resource for researchers aiming to leverage the chemical potential of **isoxazole-5-carbaldehyde** in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Oxazole-5-carbaldehyde | C4H3NO2 | CID 21817604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Isoxazole(288-14-2) 13C NMR spectrum [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Isoxazole-5-carbaldehyde chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108842#isoxazole-5-carbaldehyde-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com